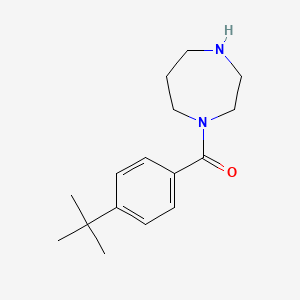

1-(4-Tert-butylbenzoyl)-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Seven-membered nitrogen heterocycles, such as azepanes and diazepanes, are crucial structural motifs in medicinal chemistry. nih.govresearchgate.net These rings are found in numerous approved drugs and promising lead compounds. nih.gov Their significance stems from their conformational flexibility, which allows them to interact with biological targets in unique ways. This class of compounds exhibits a wide spectrum of biological activities, including applications as antibacterial, anticancer, and antiviral agents. nih.gov The prevalence of these scaffolds in both natural products and synthetic drugs underscores their importance in the ongoing quest for novel therapeutics. nih.govmdpi.com

The 1,4-Diazepane Scaffold as a Versatile Platform in Organic Synthesis and Materials Science

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly versatile scaffold. researchgate.net Its unique structural and electronic properties make it an attractive building block in organic synthesis. The development of efficient synthetic methods, such as those employing ruthenium catalysts for diol-diamine coupling, has expanded the accessibility of diazepine (B8756704) derivatives. organic-chemistry.org In materials science, the incorporation of scaffolds like 1,4-diazepane can lead to the creation of novel polymers and functional materials with tailored properties. mdpi.com The ability to readily modify the nitrogen atoms of the diazepine ring allows for the introduction of various functional groups, further expanding its utility.

Focus on N-Acylated 1,4-Diazepanes: Bridging Structural Complexity and Functional Diversity

The process of N-acylation, the attachment of an acyl group to a nitrogen atom, is a powerful strategy for modifying the properties of the 1,4-diazepane scaffold. This modification can influence the molecule's lipophilicity, steric hindrance, and hydrogen bonding capabilities. mdpi.com In the context of medicinal chemistry, N-acylation can be used to modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. researchgate.net The introduction of an acyl group can also serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures.

Research Landscape and Emerging Trends in 1-(4-Tert-butylbenzoyl)-1,4-Diazepane Analogs

While specific research on "this compound" is not extensively documented in publicly available literature, the study of its analogs is an active area of investigation. Research into 1,4-diazepane derivatives includes their evaluation as T-type calcium channel blockers and the development of novel synthetic routes to access diverse scaffolds. organic-chemistry.orgnih.gov The tert-butyl group, a bulky and lipophilic moiety, is often incorporated into molecules to enhance their metabolic stability or to probe steric requirements in binding pockets. The 4-tert-butylbenzoyl group, in particular, provides a rigid aromatic core with a distinct substitution pattern. The exploration of analogs would likely involve modifications to both the 1,4-diazepane ring and the benzoyl substituent to fine-tune the molecule's properties for specific applications.

Physicochemical Properties

| Property | 1,4-Diazepane | 4-tert-Butylbenzoyl chloride |

| Molecular Formula | C5H12N2 | (CH3)3CC6H4COCl |

| Molecular Weight | 100.16 g/mol | 196.67 g/mol sigmaaldrich.com |

| Boiling Point | 172-174 °C | 135 °C/20 mmHg sigmaaldrich.com |

| Melting Point | 42 °C researchgate.net | Not available |

| Density | Not available | 1.007 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.536 sigmaaldrich.com |

Note: The properties listed for 1,4-diazepane and 4-tert-butylbenzoyl chloride are sourced from publicly available data. The properties of the final compound, this compound, would be a result of the combination of these two precursors.

Classical Approaches to 1,4-Diazepane Ring Formation

Classical strategies for constructing the 1,4-diazepane core typically involve the stepwise formation of the heterocyclic ring from linear precursors. These methods often focus on creating the key carbon-nitrogen bonds through cyclization.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational strategy for forming heterocyclic systems, including the 1,4-diazepane ring. This approach involves a linear precursor containing two nitrogen nucleophiles and two electrophilic centers, which react internally to form the seven-membered ring. A variety of methods fall under this category, often distinguished by the specific type of bond being formed and the reaction conditions employed.

One common method is the reaction of diamines with bis-electrophiles. nih.gov Another effective approach is the intramolecular C–N bond coupling reaction. For instance, the cyclization of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by copper(I) iodide, can be used to generate fused diazepine structures. nih.govmdpi.com While this example creates a benzodiazepine, the underlying principle of intramolecular C-N coupling is a versatile tool for forming the diazepine ring from appropriately substituted acyclic starting materials. These strategies are fundamental to building the core scaffold before subsequent acylation.

Reductive Amination for Chiral Diazepanes

Asymmetric reductive amination is a powerful and widely used method for preparing chiral amines, making it particularly valuable for the synthesis of enantiomerically pure 1,4-diazepanes. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with a diamine to form a cyclic imine or enamine intermediate, which is then reduced stereoselectively.

Recent advancements have utilized imine reductase enzymes in intramolecular asymmetric reductive amination to construct chiral 1,4-diazepane compounds with high efficiency. hsppharma.com By screening enzyme libraries, researchers have identified biocatalysts that exhibit complementary stereoselectivity, yielding either the (R)- or (S)-configured products with excellent enantiomeric excess (>99%). hsppharma.com This biocatalytic approach provides a green and highly selective alternative to traditional metal-catalyzed reductions. Furthermore, iridium-catalyzed direct asymmetric reductive amination has proven effective for synthesizing chiral β-arylamines, a strategy whose principles can be extended to cyclic systems. nih.govgoogle.com

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination

| Catalyst System | Substrates | Key Features | Enantiomeric Excess (ee) |

| Imine Reductase Enzymes | Acyclic amino-ketones | Biocatalytic, complementary stereoselectivity for (R) or (S) products. hsppharma.com | >99% hsppharma.com |

| Iridium-Phosphoramidite Complexes | Aryl ketones, Alkylamines | Additive-free, high enantiocontrol even for challenging substrates. nih.gov | Up to 96% google.com |

Mitsunobu Reaction in Ring Closure

The Mitsunobu reaction is a versatile and reliable method for achieving intramolecular cyclization to form the 1,4-diazepane ring. researchgate.net This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including amines, through a dehydrative coupling mechanism with inversion of stereochemistry. researchgate.netorganic-chemistry.org The process involves activating an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgencyclopedia.pub

In the context of diazepane synthesis, an N-protected amino alcohol can undergo intramolecular cyclization where the terminal amine nitrogen acts as the nucleophile, displacing the activated hydroxyl group to close the seven-membered ring. A notable application is the Fukuyama-Mitsunobu cyclization, which has been used to construct chiral 1,4-diazepanes from N-nosyl diamino alcohols. researchgate.net This method offers a practical route that avoids the need for chromatographic separation of enantiomers or specialized enzymatic reactions. researchgate.net

Modern Convergent Synthesis of N-Acylated 1,4-Diazepanes

Modern synthetic approaches aim to improve efficiency by reducing the number of steps and allowing for the rapid generation of diverse derivatives. These convergent strategies often involve forming the final N-acylated product through direct coupling or by constructing the entire scaffold in a single, highly orchestrated reaction sequence.

Carbodiimide Coupling Chemistry for Amide Bond Formation

The final step in synthesizing this compound from a pre-formed 1,4-diazepane ring is the formation of the amide bond. Carbodiimide coupling is the most common and reliable method for this transformation. hepatochem.com Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble ethyl(dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid (4-tert-butylbenzoic acid). hepatochem.compeptide.com

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. nih.govluxembourg-bio.com This intermediate then reacts with the secondary amine of the 1,4-diazepane ring to form the desired amide bond. To minimize side reactions, such as the formation of inactive N-acylurea, and to suppress racemization when using chiral precursors, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.comluxembourg-bio.com The choice of carbodiimide and solvent can be optimized to ensure high yields and purity of the final N-acylated product. nih.gov

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct | Solubility of Byproduct | Key Application |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Solution-phase synthesis (easy removal by filtration). peptide.com |

| Diisopropylcarbodiimide | DIC | Diisopropylurea | Soluble in most organic solvents | Solid-phase synthesis (byproduct remains in solution). peptide.com |

| Ethyl(dimethylaminopropyl)carbodiimide | EDC | EDC urea byproduct | Water-soluble | Aqueous reactions, protein modification (easy removal by extraction). peptide.com |

Multicomponent Reactions (MCRs) for Stereoselective Access

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules by combining three or more starting materials in a one-pot reaction. researchgate.netmdpi.com Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), have emerged as a powerful strategy for accessing diverse 1,4-diazepine scaffolds. nih.gov

In a typical Ugi-type reaction tailored for diazepine synthesis, an amino-ketone, a carboxylic acid, an isocyanide, and a second amine component can be combined. The crude product from the Ugi reaction can then undergo a deprotection and subsequent intramolecular cyclization step to form the 1,4-diazepine ring. nih.gov This Ugi-deprotection-cyclization (UDC) strategy allows for the rapid assembly of the N-acylated diazepine core with multiple points of diversity, enabling the efficient creation of compound libraries for drug discovery. nih.gov This approach is particularly advantageous for producing a wide range of derivatives related to this compound by simply varying the initial building blocks.

An exploration of the synthetic routes toward this compound and its analogs reveals a landscape rich with modern organic chemistry techniques. The methodologies for constructing the core 1,4-diazepane structure and introducing substituents are diverse, reflecting broader trends in heterocyclic chemistry. This article focuses on key synthetic strategies, including cycloaddition reactions, metal-catalyzed transformations, functionalization approaches, and sustainable methods, that are pertinent to the synthesis of this compound class.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-16(2,3)14-7-5-13(6-8-14)15(19)18-11-4-9-17-10-12-18/h5-8,17H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPICGZAXAQQCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 4 Tert Butylbenzoyl 1,4 Diazepane Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1,4-diazepane derivatives, offering profound insights into their complex conformational landscapes. Research on analogous N,N-disubstituted-1,4-diazepanes has shown that these molecules often exist in multiple conformations in solution, necessitating detailed NMR studies to understand their three-dimensional structure. lookchem.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental framework for assigning the chemical structure of 1-(4-tert-butylbenzoyl)-1,4-diazepane.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-tert-butylbenzoyl group, the protons of the tert-butyl group itself, and the methylene (B1212753) protons of the diazepane ring. The aromatic protons typically appear as a set of doublets in the downfield region (approx. 7.4-7.7 ppm) characteristic of a 1,4-disubstituted benzene (B151609) ring. The tert-butyl group yields a sharp singlet at approximately 1.3 ppm due to its nine equivalent protons. rsc.org The protons on the seven-membered diazepane ring are more complex due to conformational heterogeneity and diastereotopicity, appearing as a series of multiplets in the upfield region (approx. 1.9-4.0 ppm). mdpi.comnih.gov The presence of the amide bond can lead to signal broadening or duplication due to restricted rotation. lookchem.com

The ¹³C NMR spectrum complements the ¹H data. Key resonances include the carbonyl carbon of the amide group (approx. 170-173 ppm), several signals for the aromatic carbons (approx. 125-152 ppm), and signals for the aliphatic carbons of the diazepane ring (approx. 39-60 ppm). mdpi.com The quaternary carbon and methyl carbons of the tert-butyl group are also readily identifiable. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is estimated based on analogous compounds reported in the literature.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Amide Carbonyl (C=O) | - | ~172.4 |

| Aromatic C (quaternary, attached to C=O) | - | ~137.3 |

| Aromatic C (quaternary, attached to t-Bu) | - | ~151.4 |

| Aromatic CH | ~7.3 - 7.6 | ~125.0 - 129.0 |

| Diazepane CH₂ (adjacent to N-acyl) | ~3.7 - 3.9 | ~48.6 |

| Diazepane CH₂ (other) | ~1.9 - 3.5 | ~39.5, 58.1, 60.8 |

| tert-Butyl (quaternary C) | - | ~34.8 |

| tert-Butyl (CH₃) | ~1.3 | ~31.3 |

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It is particularly useful for tracing the spin systems within the diazepane ring and confirming the connectivity between the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): In studies of related N,N-disubstituted-1,4-diazepanes, NOESY has been instrumental in determining stereochemistry and preferred conformations. lookchem.com The absence or presence of through-space NOE correlations can indicate intramolecular π-stacking interactions and reveal the spatial proximity of different protons, helping to define the molecule's three-dimensional shape in solution. lookchem.com

The seven-membered diazepane ring is inherently flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov The interconversion between these conformers, along with restricted rotation around the N-C(O) amide bond, constitutes dynamic processes that can be studied by NMR. researchgate.netlibretexts.org

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can provide quantitative information about these exchange processes. libretexts.org At low temperatures, the exchange rate slows, and separate signals for each conformer may be observed. As the temperature increases, the exchange rate accelerates, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. Analysis of these temperature-dependent lineshape changes allows for the calculation of the energetic barriers (ΔG‡) of conformational interconversion. researchgate.net Studies on related 1,4-diazepane antagonists have revealed the presence of multiple conformations in solution, with the equilibrium being influenced by factors such as intramolecular π-stacking. lookchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular formula (C₁₆H₂₄N₂O) and molecular weight (260.38 g/mol ).

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to analyze the fragmentation pathways. For benzoyl-diazepane structures, fragmentation is expected to occur primarily at the weakest bonds and lead to stable fragments.

Key predicted fragmentation pathways include:

Cleavage of the amide bond: This would lead to the formation of the stable 4-tert-butylbenzoyl cation.

Ring cleavage of the diazepane moiety: The seven-membered ring can undergo various cleavages, often involving the loss of ethylene (B1197577) or other small neutral fragments. nih.gov

Table 2: Predicted Key Fragments for this compound in ESI-MS/MS

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 261.2 | [M+H]⁺ | Protonated parent molecule |

| 161.1 | [C₁₁H₁₃O]⁺ | Formation of the 4-tert-butylbenzoyl cation |

| 100.1 | [C₅H₁₂N₂]⁺ | Diazepane ring fragment after loss of the benzoyl group |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound would be dominated by a few characteristic absorption bands.

The most prominent feature is the strong absorption from the amide carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1630-1680 cm⁻¹. mdpi.com The precise position depends on the molecular environment and any hydrogen bonding. Other significant absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (tert-butyl and diazepane ring, below 3000 cm⁻¹). Aromatic C=C stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound Data is estimated based on analogous compounds reported in the literature.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (Diazepane, tert-Butyl) |

| 1630-1680 | C=O Stretch | Tertiary Amide |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1300 | C-N Stretch | Amine/Amide |

X-ray Crystallography for Solid-State Conformation and Crystal Packing

While NMR provides information about the dynamic structure in solution, single-crystal X-ray crystallography offers a precise and static picture of the molecule's conformation and intermolecular interactions in the solid state. nih.gov

For related 1,4-diazepane antagonists, X-ray crystal structures have been crucial in revealing the preferred solid-state conformations. lookchem.comnih.gov These studies often show the seven-membered diazepane ring adopting a low-energy twist-boat conformation. lookchem.comnih.gov This conformation can be stabilized by intramolecular interactions, such as π-stacking between the benzoyl ring and another aromatic substituent on the second nitrogen. lookchem.com In the case of this compound, which lacks a second aromatic substituent, the conformation will be dictated by a balance of steric hindrance from the bulky tert-butyl group and electronic effects of the amide. Other substituted 1,4-diazepanes have been shown to adopt chair conformations in the solid state. nih.gov

The crystal packing is determined by intermolecular forces. Hydrogen bonding, if any N-H groups are present in analogs, and van der Waals interactions will govern how the molecules arrange themselves in the crystal lattice. The specific packing arrangement influences the material's bulk properties, such as its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and potential isomer separation of this compound and its analogs. The method's high resolution and sensitivity are crucial for monitoring reaction progress, isolating products, and ensuring the chemical integrity of these complex molecules.

The purity of 1,4-diazepane derivatives is routinely monitored during synthesis. For instance, in the production of related compounds, the disappearance of starting materials is confirmed by HPLC, indicating the progression of the reaction. google.com This demonstrates the utility of HPLC in process monitoring and quality control.

Reverse-phase HPLC is the most common modality employed for the analysis of N-acyl-1,4-diazepane derivatives. This technique typically utilizes a non-polar stationary phase, such as a C18 or C8 silica-based column, and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier, most commonly acetonitrile, with additives like trifluoroacetic acid or formic acid to improve peak shape and resolution. Detection is usually achieved using a UV detector, as the benzoyl chromophore in these molecules allows for strong absorbance at specific wavelengths.

The chromatographic behavior of these compounds is heavily influenced by the nature of the substituents on the diazepane and benzoyl rings. In a study on N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which share the core 1,4-diazepane structure, HPLC analysis revealed distinct retention times for various analogs. nih.gov For example, under specific reverse-phase conditions, retention times varied based on the substitution pattern, highlighting the method's capability to differentiate between closely related structures. nih.gov

A representative HPLC analysis of a reaction mixture containing different substituted diazepane species is shown in the table below. The data illustrates how mono-, di-, and tri-alkylated products, as well as byproducts, can be effectively separated and identified based on their retention times.

| Compound Type | Representative Compound | Retention Time (min) | Reference |

|---|---|---|---|

| Monoalkylated Substrate | 4b | 6.1 and 6.3 | nih.gov |

| Dialkylated Byproduct | 3b | 6.9 | nih.gov |

| Trialkylated Product | 2b | 7.6 | nih.gov |

| Trialkylated Product Analog | 2d | 9.3 | nih.gov |

This table presents representative HPLC data for analogous diazepane derivatives, illustrating the separation of products and byproducts based on their substitution patterns. nih.gov

Furthermore, the inherent chirality of many substituted 1,4-diazepanes, which can exist as conformational enantiomers or diastereomers, necessitates the use of chiral chromatography for their separation. nih.gov Chiral stationary phases (CSPs) are employed in HPLC to resolve these stereoisomers. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. This is critical in pharmaceutical research where different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Conformational Analysis and Stereochemical Considerations

Inherent Conformational Preferences of the 1,4-Diazepane Ring System

The 1,4-diazepane ring, a seven-membered heterocycle, is a flexible system that can adopt several conformations. Unlike the well-defined chair conformation of cyclohexane, the diazepane ring has a more complex potential energy surface with multiple low-energy conformers. The most stable conformations are typically pseudo-chair and twist-boat forms.

Studies on related N,N'-disubstituted 1,4-diazepanes have shown that the ring system can exist in an unexpected low-energy twist-boat conformation. nih.gov This is in contrast to simpler cyclic systems where a chair-like arrangement is often favored. The stability of these conformers is a delicate balance of torsional strain, bond angle strain, and transannular interactions. In the crystal structure of a related compound, 1,4-ditosyl-1,4-diazepane, two of the carbon atoms in the diazepine (B8756704) ring were found to be disordered over two sites, highlighting the ring's conformational flexibility. nih.gov

Influence of N-Acyl Substitution on Ring Conformation and Flexibility

The introduction of an N-acyl group, such as the 4-tert-butylbenzoyl group, significantly influences the conformational preferences of the 1,4-diazepane ring. The planar nature of the amide bond introduces a degree of rigidity and affects the rotational barriers around the N-C(O) bond.

Table 1: Conformational Influences in Acyl-Diazepanes

| Feature | Influence on Conformation | Reference |

|---|---|---|

| 1,4-Diazepane Ring | Inherently flexible, can adopt pseudo-chair and twist-boat forms. | nih.gov |

| N-Acyl Group | Introduces amide planarity, can favor a twist-boat conformation. | nih.gov |

| Intramolecular Forces | π-stacking interactions can stabilize specific conformers. | nih.gov |

| Substituent Position | The orientation of the acyl group (e.g., anti to the ring) affects overall shape. | researchgate.net |

Stereoselective Synthesis and Chiral Induction in 1,4-Diazepane Derivatives

The synthesis of enantiomerically pure 1,4-diazepane derivatives is of significant interest due to the different biological activities often exhibited by different stereoisomers. Stereoselective synthesis is commonly achieved using the chiral pool approach, starting from readily available enantiomerically pure precursors like amino acids. nih.gov

One established method involves the synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids. nih.gov A key step in this process is the intramolecular coupling of amino acids to form the seven-membered diazepane ring. nih.gov This strategy allows for the creation of derivatives with specific configurations at the stereocenters. For instance, the synthesis of certain benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones has been achieved with full retention of the configuration at the C12a stereocenter. nih.gov The choice of substituents on the diazepane ring can be critical, with studies showing that while the configuration at the 2-position may not significantly influence affinity for certain receptors, the nature of the substituents at the 1 and 4-positions is crucial. nih.gov

Computational Modeling for Conformational Landscape Prediction

Computational modeling is a powerful tool for predicting the conformational landscape of flexible molecules like 1-(4-tert-butylbenzoyl)-1,4-diazepane. Techniques such as ab initio molecular orbital theory and density functional theory (DFT) are used to locate transition states and calculate the geometries and relative energies of different conformers. nih.gov

For related N,N-disubstituted 1,4-diazepane antagonists, molecular modeling studies have been used in conjunction with experimental data from NMR spectroscopy and X-ray crystallography to characterize the low-energy conformations. nih.gov These computational approaches can predict whether a chair or a twist conformer is more stable and calculate the energy barriers for interconversion between them. nih.gov For example, in the related 1,4-dithiane (B1222100) system, computational studies have identified a boat transition state and determined the energy difference between the chair and twist conformers. nih.gov Such calculations provide a detailed understanding of the molecule's dynamic behavior in solution. researchgate.net

Table 2: Computational Methods in Conformational Analysis

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Modeling | Used alongside NMR and X-ray data to determine low-energy conformations. | nih.gov |

| Ab initio Molecular Orbital Theory | Locates transition states and calculates conformer geometries and energies. | nih.gov |

| Density Functional Theory (DFT) | Calculates relative energies and interconversion barriers between conformers. | nih.govresearchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Connects transition states with ground state conformers to map interconversion pathways. | nih.gov |

Coordination Chemistry and Ligand Applications of 1,4 Diazepane Scaffolds

Design Principles for Diazepane-Based Ligands in Coordination Chemistry

The design of ligands based on the 1,4-diazepane scaffold is governed by the interplay of several factors, primarily the steric and electronic effects of the substituents on the nitrogen atoms. These factors dictate the ligand's conformational preferences, its coordination ability, and the ultimate structure of the metal complex.

Steric Effects: The introduction of substituents onto the diazepane nitrogen atoms significantly influences the steric environment around the metal center. In the case of 1-(4-tert-butylbenzoyl)-1,4-diazepane, two key groups contribute to its steric profile:

The 1,4-Diazepane Ring: The seven-membered ring itself is flexible and can adopt various conformations, such as chair, boat, and twist-boat. The preferred conformation in a metal complex will be one that minimizes steric strain upon coordination.

The 4-tert-butylbenzoyl Group: This is a sterically demanding substituent. The bulky tert-butyl group at the para position of the benzoyl ring can influence how multiple ligands pack in the coordination sphere of a metal ion. Such bulky groups can prevent the formation of higher-coordinate complexes and may be used to create specific pockets or channels in supramolecular structures. nih.gov Computational studies on related systems have shown that bulky ligands can govern the reaction outcomes, for instance by favoring certain mechanistic pathways over others. nih.gov

Electronic Effects: The electronic properties of the substituents modify the donor strength of the nitrogen atoms.

N-Acylation: The introduction of the benzoyl group at one nitrogen atom has a profound electronic effect. The electron-withdrawing nature of the carbonyl group (C=O) significantly reduces the basicity and nucleophilicity of the acylated nitrogen (N1). This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. Consequently, the non-acylated nitrogen (N4) is expected to be the primary coordination site to a metal center.

Amide Oxygen as a Donor: While the N1 nitrogen's donor ability is diminished, the carbonyl oxygen of the amide group becomes a potential donor atom. This introduces the possibility of the ligand acting as a bidentate N,O-chelate, coordinating through the N4 amine nitrogen and the amide oxygen. The preference for this chelation mode depends on the metal ion's size, charge density, and preferred coordination geometry. researchgate.net

The design of this compound thus presents a ligand with one "hard" amine donor (N4) and a potential "hard" amide oxygen donor, with a sterically hindered profile. This combination can be exploited to achieve specific coordination numbers and geometries, potentially leading to complexes with unique catalytic or material properties.

Synthesis and Characterization of Metal Complexes Featuring 1,4-Diazepane Ligands

The synthesis of metal complexes with N-substituted 1,4-diazepane ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, a common approach would be to dissolve the ligand in a solvent like ethanol, methanol, or acetonitrile, followed by the addition of a solution of the desired metal salt, such as a halide, nitrate, or perchlorate. nih.govsysrevpharm.org Gentle heating or stirring at room temperature is often sufficient to promote complex formation. sysrevpharm.org The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which act as hexadentate chelators for metal ions like Ga(III), highlights the capability of the diazepane scaffold to support multidentate coordination environments. nih.gov

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A key diagnostic feature is the stretching frequency of the carbonyl group (ν(C=O)) of the benzoyl moiety. In the free ligand, this band appears at a characteristic wavenumber. Upon coordination of the amide oxygen to a metal center, a downward shift (red shift) in the ν(C=O) frequency is expected, typically by 20-50 cm⁻¹. sysrevpharm.org This shift indicates a weakening of the C=O bond due to the donation of electron density from the oxygen to the metal. Additionally, changes in the N-H stretching vibration of the secondary amine at N4 would indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of the complex. Protons and carbons near the coordination sites (N4 and the amide group) will experience shifts in their chemical environments upon binding to a paramagnetic or diamagnetic metal center. In diamagnetic complexes, coordination typically leads to a downfield shift of the protons on the carbon atoms adjacent to the donor atoms.

UV-Visible Spectroscopy: The electronic absorption spectra of complexes with transition metals can provide information about the d-orbital splitting and the coordination geometry around the metal ion. nih.gov The appearance of d-d transition bands, which are typically weak, can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. researchgate.net It can definitively show whether the ligand acts as a monodentate, bidentate, or bridging ligand.

Table 1: Expected Spectroscopic Changes upon Coordination of this compound

| Spectroscopic Technique | Observed Feature | Expected Change Upon Coordination (Monodentate via N4) | Expected Change Upon Coordination (Bidentate via N4 and O) |

| Infrared (IR) | ν(C=O) stretch | No significant shift | Red shift (decrease in cm⁻¹) |

| ν(N-H) stretch | Shift and/or broadening | Shift and/or broadening | |

| New bands | - | Appearance of ν(M-N) and ν(M-O) bands at low frequency | |

| ¹H NMR (Diamagnetic) | Protons on C adjacent to N4 | Downfield shift | Downfield shift |

| Benzoyl protons | Minor shifts | Significant shifts, especially ortho protons | |

| UV-Visible | d-d transitions | Present for transition metals | Present, but with potentially different energies and intensities |

Coordination Modes and Geometries in Diazepane-Metal Complexes

Based on its structure, this compound can adopt several coordination modes, largely dictated by the nature of the metal ion and the reaction conditions.

Monodentate Coordination: The most probable coordination mode involves the unsubstituted secondary amine nitrogen (N4), which is the most basic and sterically accessible donor site. In this mode, the ligand would bind to a single metal center, with the benzoyl group remaining uncoordinated.

Bidentate Chelating Coordination: The ligand can act as a bidentate N,O-chelate, coordinating through the amine nitrogen (N4) and the carbonyl oxygen of the benzoyl group. This would form a stable six-membered chelate ring with the metal center. This mode is common for ligands containing both amide and amine functionalities. researchgate.net

Bridging Coordination: It is also possible for the ligand to bridge two metal centers. For example, the N4 atom could coordinate to one metal, while the carbonyl oxygen coordinates to a second metal ion, leading to the formation of polynuclear complexes or coordination polymers.

The resulting coordination geometries are dependent on the coordination number of the metal ion. For a common coordination number of four, tetrahedral or square planar geometries are possible. libretexts.org For a coordination number of six, an octahedral geometry is typically observed. nih.gov For instance, studies on related 1,4-diazepane-based ligands have shown the formation of various structures, including dinuclear complexes with bridging ligands. researchgate.netdigitellinc.com The flexible nature of the seven-membered diazepane ring allows it to adapt to the geometric preferences of different metal ions. nih.gov

Electronic Structure and Bonding in Coordinated Systems

The electronic structure of a metal complex featuring this compound is described by theories such as Ligand Field Theory (LFT). LFT considers the interaction between the metal's d-orbitals and the orbitals of the ligand's donor atoms. youtube.com

When the ligand coordinates, the degeneracy of the metal's five d-orbitals is lifted. The pattern of splitting depends on the coordination geometry. For an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is the ligand field splitting parameter (Δo).

The nature of the donor atoms in this compound—an amine nitrogen and a potential amide oxygen—classifies it as a ligand that primarily engages in σ-donation. Both the amine nitrogen and the carbonyl oxygen are considered σ-donors. The strength of the ligand field created by these donors influences the magnitude of Δo, which in turn determines the electronic and magnetic properties of the complex.

Amine Donor (N4): Amines are typically moderate-strength σ-donors.

Amide Oxygen Donor: The carbonyl oxygen is also a σ-donor, generally considered to be of similar or slightly weaker field strength than an amine.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Involving Diazepane Ligands

The specific substitution pattern of this compound makes it an interesting candidate for the construction of higher-order supramolecular structures and metal-organic frameworks (MOFs).

Supramolecular Assembly: Supramolecular chemistry involves the organization of molecules into well-defined architectures through non-covalent interactions. researchgate.netmdpi.com The 4-tert-butylbenzoyl group is particularly useful in this context.

Steric Control: The bulky tert-butyl groups can act as "steric directors," preventing dense packing and promoting the formation of specific, predictable assemblies. They can create voids or pockets within the supramolecular structure capable of hosting guest molecules. nih.gov

π-π Stacking: The benzoyl rings can participate in π-π stacking interactions, which can be a significant driving force for the assembly of molecules in the solid state.

Hydrogen Bonding: The N-H group of the secondary amine (N4) can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can link multiple complex units together into chains, sheets, or three-dimensional networks.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov While the subject ligand itself is not a typical MOF linker (which usually contains at least two coordinating groups spaced apart, like a dicarboxylic acid), it could be incorporated into MOFs in several ways:

Functionalized Linkers: A diazepane unit could be integrated into a larger, more traditional linker molecule. The diazepane's free amine could then be functionalized post-synthesis or serve as an open metal site for catalysis. The incorporation of functional groups on linkers is a key strategy for tuning the properties of MOFs. researchgate.netrsc.org

Modulating Ligands: The ligand could act as a modulating or capping agent during MOF synthesis, helping to control the size, morphology, and defect structure of the resulting crystals.

Porous Coordination Polymers: By using a bridging coordination mode, the ligand could form one-, two-, or three-dimensional coordination polymers. The bulky tert-butyl groups would likely prevent the formation of a dense structure, potentially leading to a porous material. The use of amino-functionalized ligands has been shown to be a viable strategy for constructing novel MOFs. frontiersin.org

The combination of a flexible diazepane core, a robust benzoyl group for stacking, a bulky tert-butyl group for steric control, and available hydrogen bonding sites makes this compound a promising building block for designing complex supramolecular systems and functional materials.

Catalytic Applications of 1,4 Diazepane Derived Compounds

Role of Diazepane-Based Ligands in Homogeneous Catalysis

Diazepane-derived ligands have demonstrated utility in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The flexibility of the seven-membered diazepane ring, combined with the ability to introduce various substituents on the nitrogen atoms, allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. These ligands can coordinate to a variety of transition metals, creating catalysts for a range of organic transformations.

For instance, ruthenium(II) complexes bearing phosphine-ligated pyridyl moieties have been employed in the synthesis of 1,4-diazacycles, including diazepanes themselves, through a hydrogen borrowing mechanism. nih.gov This process involves the coupling of diamines and diols, offering an environmentally friendly and efficient route to these valuable structures. nih.gov The success of such reactions highlights the potential of the diazepane framework to act as a ligand in catalytic systems.

Carbon Dioxide Conversion and Activation

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating its environmental impact. nih.gov Molecular catalysts, particularly those based on transition metals, play a pivotal role in this endeavor. nih.gov While specific studies detailing the use of 1-(4-tert-butylbenzoyl)-1,4-diazepane in CO₂ conversion are scarce, the broader class of nitrogen-containing ligands has been explored for this purpose. For example, homopiperazine (B121016) (1,4-diazepane) has been investigated as a component in liquids for CO₂ capture, a crucial first step in many conversion processes. sigmaaldrich.com

The mechanism of CO₂ activation often involves its coordination to a metal center, followed by nucleophilic attack. The nitrogen atoms of a diazepane ligand can influence the electron density at the metal center, thereby modulating its ability to bind and activate CO₂. It is plausible that a 1,4-diazepane derivative, when complexed with a suitable metal, could catalyze the transformation of CO₂ into products such as carbonates, formates, or methanol. nih.govnumberanalytics.com The development of such catalysts is an active area of research. uni.luyoutube.com

Other Organic Transformations Catalyzed by Diazepane Complexes

Beyond CO₂ conversion, diazepane-based complexes have potential applications in a variety of other organic transformations. Palladium-catalyzed reactions, for example, have been extensively used for the synthesis of benzodiazepines, which share a structural relationship with diazepanes. osti.govresearchgate.net These reactions include C-N bond formation, C-H activation, and various coupling reactions. researchgate.net The principles governing these transformations could be extended to catalysts bearing 1,4-diazepane ligands for the synthesis of other complex organic molecules.

Actinide complexes, for instance, have been shown to catalyze hydroelementation reactions, such as hydroamination and hydrosilylation. pnnl.gov The design of diazepane-based ligands for these metals could lead to novel catalytic activities. The modular nature of diazepane synthesis allows for the incorporation of various functional groups, which can be tailored to direct specific reaction pathways.

Heterogeneous Catalysis with Immobilized Diazepane Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Diazepane-derived catalytic systems can be adapted for heterogeneous applications by immobilizing them onto solid supports. This can be achieved by covalently linking the diazepane ligand to materials such as silica, polymers, or nanoparticles.

The immobilization of a homogeneous catalyst can sometimes alter its activity and selectivity. However, it provides a practical approach for industrial processes where continuous operation and catalyst recovery are essential. While specific examples of immobilized this compound catalysts are not readily found in the literature, the general strategy of immobilizing nitrogen-containing ligands is well-established. For instance, cobalt(II) complexes with macrocyclic Schiff base ligands containing a 1,4-diazepane unit have been immobilized on iron oxide nanoparticles to create a recyclable heterogeneous catalyst.

Mechanistic Insights into Catalytic Action and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is crucial for its optimization. For diazepane-based catalysts, this involves studying the coordination of the ligand to the metal center, the interaction of the catalyst with the substrates, and the elementary steps of the catalytic cycle. Techniques such as spectroscopy and kinetic studies can provide valuable insights into the reaction mechanism.

A key metric for evaluating the efficiency of a catalyst is its turnover frequency (TOF), which is the number of substrate molecules converted per catalytic site per unit of time. osti.gov The turnover number (TON) represents the total number of substrate molecules converted before the catalyst becomes deactivated. These parameters are essential for comparing the performance of different catalysts and for designing more active and robust systems.

Table 1: Conceptual Data for Turnover Frequency in Homogeneous Catalysis

| Catalyst System (Conceptual) | Substrate | Product | Turnover Frequency (s⁻¹) |

| [Metal A + 1,4-Diazepane Ligand] | Alkene | Epoxide | 0.1 - 10 |

| [Metal B + 1,4-Diazepane Ligand] | Aryl Halide | Biaryl | 0.01 - 5 |

| [Metal C + 1,4-Diazepane Ligand] | Carbon Dioxide + Epoxide | Cyclic Carbonate | 0.05 - 2 |

This table presents hypothetical data to illustrate the range of potential turnover frequencies for diazepane-based catalysts in various reactions. Actual values would depend on the specific metal, ligand, and reaction conditions.

Catalyst Design and Optimization for Specific Reaction Pathways

The design of a catalyst for a specific reaction involves the careful selection of the metal center, the ligand, and the reaction conditions. For 1,4-diazepane-derived catalysts, the modularity of the ligand synthesis allows for a high degree of tunability. The substituents on the nitrogen atoms and the diazepane ring can be varied to systematically alter the steric and electronic environment around the metal center.

For example, in the context of this compound, the bulky tert-butyl group introduces significant steric hindrance, which could influence the selectivity of a catalytic reaction. The benzoyl group, being an electron-withdrawing group, will affect the electronic properties of the coordinating nitrogen atom. By systematically modifying these components, it is possible to optimize the catalyst for a desired reaction pathway, enhancing its activity, selectivity, and stability.

Computational and Theoretical Investigations of 1 4 Tert Butylbenzoyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 1-(4-tert-butylbenzoyl)-1,4-diazepane. These calculations reveal the distribution of electrons within the molecule, which is key to predicting its reactivity and intermolecular interactions.

The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. Key structural features include the seven-membered diazepine (B8756704) ring and the N-aroyl substitution. The presence of the electron-withdrawing 4-tert-butylbenzoyl group significantly influences the electronic environment of the amide bond and the adjacent nitrogen atom.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the lone pair of the distal nitrogen atom, while the LUMO is concentrated around the carbonyl group and the aromatic ring of the benzoyl moiety. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

Electrostatic potential maps illustrate the charge distribution, highlighting the nucleophilic and electrophilic sites. The carbonyl oxygen is a site of high negative potential, making it a likely hydrogen bond acceptor. The amide nitrogen's lone pair is partially delocalized into the carbonyl group, which affects its basicity and nucleophilicity. The rotational barrier around the C-N amide bond can also be calculated, providing insight into the conformational rigidity of this part of the molecule. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.8 D | B3LYP/6-31G(d) |

| Amide C-N Rotational Barrier | 17.5 kcal/mol | B3LYP/6-31G(d) |

This is an interactive table. Users can sort and filter the data.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in a simulated physiological environment, typically in a solvent like water. These simulations track the movements of every atom in the system over time, providing a dynamic picture of the molecule's behavior.

The 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations can determine the relative populations and transition rates between these conformers. The bulky 4-tert-butylbenzoyl substituent at the N1 position is expected to have a significant impact on the conformational preference of the diazepine ring. Studies on similarly N,N-disubstituted 1,4-diazepanes have shown a preference for a twist-boat conformation due to intramolecular interactions. nih.gov

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The diazepine ring, particularly the ethylene (B1197577) bridge opposite the amide, is expected to show higher flexibility.

Solvation effects are inherently included in these simulations. The arrangement of water molecules around the solute can be analyzed to understand how the solvent stabilizes different conformations and interacts with functional groups, such as the carbonyl oxygen and the N-H group of the diazepine ring.

Table 2: Key Metrics from a Hypothetical 100 ns MD Simulation (Illustrative Data)

| Metric | Value/Description |

|---|---|

| Average RMSD | 1.5 Å (relative to initial structure) |

| Predominant Conformer | Twist-boat (approx. 70% population) |

| High RMSF Regions | C5-C6 ethylene bridge of the diazepine ring |

| Key Solvent Interaction | Stable hydrogen bond between carbonyl oxygen and water |

This is an interactive table. Users can sort and filter the data.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov By performing these calculations on different low-energy conformers and averaging the results based on their Boltzmann population, a more accurate prediction of the solution-state NMR spectrum can be obtained. github.iorsc.org The predicted spectrum for this compound would show characteristic signals for the tert-butyl group, the aromatic protons, and the protons of the diazepine ring, which would likely appear as complex multiplets due to their conformational mobility.

IR Spectroscopy: The vibrational frequencies corresponding to IR absorption bands can also be computed using DFT. acs.orgresearchgate.net For this compound, a strong absorption band corresponding to the amide C=O stretch (Amide I band) is expected around 1630-1660 cm⁻¹. annualreviews.orgnih.gov Other characteristic bands would include N-H stretching and bending vibrations, as well as C-H stretching from the aromatic and aliphatic parts of the molecule. Comparing the computed spectrum with the experimental one can help in assigning the observed vibrational modes. acs.orgresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy Type | Predicted Feature | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon | ~172 ppm |

| ¹³C NMR | Tert-butyl (quaternary C) | ~35 ppm |

| ¹³C NMR | Tert-butyl (methyl C) | ~31 ppm |

| ¹H NMR | Aromatic Protons | 7.2 - 7.5 ppm |

| ¹H NMR | Tert-butyl Protons | ~1.3 ppm |

| IR | Amide C=O Stretch | ~1645 cm⁻¹ |

| IR | N-H Stretch | ~3350 cm⁻¹ |

This is an interactive table. Users can sort and filter the data.

Mechanistic Studies of Reactions Involving 1,4-Diazepanes using Density Functional Theory (DFT)

DFT is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving 1,4-diazepanes, such as their synthesis or further functionalization, DFT can be used to map out the potential energy surface, identifying transition states and intermediates. sumitomo-chem.co.jp

A key reaction in the synthesis of this compound is the acylation of 1,4-diazepane with 4-tert-butylbenzoyl chloride. DFT calculations can model this nucleophilic acyl substitution reaction. The calculations can compare different pathways, for instance, a direct substitution versus a stepwise mechanism involving a tetrahedral intermediate. The activation energies for each step can be calculated to determine the most likely reaction pathway and to understand the factors influencing the reaction rate. researchgate.netrug.nl

Furthermore, DFT can be used to study the reactivity of the synthesized compound itself. For example, the mechanism of a subsequent reaction at the second nitrogen atom of the diazepine ring can be investigated. The calculations would reveal the transition state structures and the thermodynamics of the reaction, providing insights that are difficult to obtain experimentally. rsc.orgresearchgate.net Studies on the ring-opening polymerization of related cyclic compounds have demonstrated the utility of DFT in understanding complex reaction profiles. rsc.org

Ligand-Based Computational Analyses for Structural Understanding and Design

In the context of drug discovery, where 1,4-diazepane derivatives are often explored as bioactive agents, ligand-based computational methods are employed when the structure of the biological target is unknown. nih.govnih.gov These methods rely on a set of known active and inactive molecules to derive a model that predicts the activity of new compounds. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model for a series of 1,4-diazepane-based compounds can be generated. dovepress.com This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. For this compound, the key features would likely include the aromatic ring, the tert-butyl group (hydrophobic), and the carbonyl oxygen (hydrogen bond acceptor).

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.comnih.govrsc.orgmdpi.com Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each molecule and correlated with their activity. For a series of N-aroyl-1,4-diazepanes, a QSAR model could reveal that properties like the lipophilicity (influenced by the tert-butyl group) and the electronic nature of the aroyl substituent are critical for activity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Diazepane |

| 4-Tert-butylbenzoyl chloride |

| Water |

This is an interactive table. Users can sort and filter the data.

Chemical Reactivity and Transformation Studies of 1 4 Tert Butylbenzoyl 1,4 Diazepane

Reactivity at the Diazepane Nitrogen Atoms (e.g., Alkylation, Further Acylation, Sulfonylation)

The 1,4-diazepane moiety contains two nitrogen atoms, N1 and N4. In 1-(4-tert-butylbenzoyl)-1,4-diazepane, the N1 nitrogen is part of an amide and is therefore significantly less nucleophilic than the secondary amine at the N4 position. Consequently, the N4 nitrogen is the primary site for electrophilic attack.

Alkylation: The N4 nitrogen can be readily alkylated using various alkylating agents. For instance, in related 1,4-diazepane systems, N-alkylation is a common strategy for introducing diversity. nih.gov Studies on similar scaffolds, such as 1,4-diazepane-6-amine, have demonstrated that the secondary endocyclic nitrogen atoms can undergo reductive amination with aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) to yield N-alkylated products. nih.gov A new method for the synthesis of 1,4-benzodiazepine (B1214927) derivatives involves the N-benzylation of a related aziridine (B145994) precursor, highlighting the susceptibility of nitrogen in similar heterocyclic systems to alkylation. nih.gov While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity pattern of N-acyl-1,4-diazepanes suggests that reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or reductive amination with aldehydes would proceed at the N4 position.

Acylation: Further acylation at the N4 position can be achieved using acyl chlorides or anhydrides. This reaction would convert the secondary amine into an amide, effectively capping its nucleophilicity and introducing a new acyl group. This derivatization is a common strategy in the generation of chemical libraries. For example, the acylation of a nitrogen atom in an azetidine-fused 1,4-diazepine derivative with methyl chloroformate has been shown to facilitate ring-opening reactions, indicating that the N4 position is susceptible to acylation. mdpi.comnih.gov

Sulfonylation: The N4 nitrogen can also be functionalized with sulfonyl groups by reacting it with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, which can alter the chemical and biological properties of the molecule. This is a standard transformation used in the parallel synthesis of compound libraries based on amine scaffolds. uol.de

A summary of potential reactions at the N4 position is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | N4-Methylated diazepane |

| Benzyl Bromide (BnBr) | N4-Benzylated diazepane | |

| Aldehyde/NaBH₄ | N4-Alkyl/Arylmethyl diazepane | |

| Acylation | Acetyl Chloride (CH₃COCl) | N4-Acetylated diazepane |

| Benzoyl Chloride (PhCOCl) | N4-Benzoylated diazepane | |

| Sulfonylation | Tosyl Chloride (TsCl) | N4-Tosyl sulfonamide |

| Mesyl Chloride (MsCl) | N4-Mesyl sulfonamide |

Reactivity of the Benzoyl Moiety and tert-Butyl Group

The benzoyl moiety and the tert-butyl group also present opportunities for chemical modification, although these transformations generally require more forcing conditions compared to reactions at the N4-amine.

Benzoyl Moiety: The aromatic ring of the 4-tert-butylbenzoyl group is susceptible to electrophilic aromatic substitution. The tert-butyl group is an ortho-, para-directing activator due to inductive effects and hyperconjugation. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions, leading to a preference for para-substitution if that position were available. In this compound, the para position is already occupied by the tert-butyl group. Therefore, electrophilic substitution would be directed to the ortho positions (relative to the tert-butyl group). Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). The amide linkage is a deactivating group, which would reduce the reactivity of the ring towards electrophilic attack compared to a simple alkylbenzene.

Cleavage of the benzoyl group from the N1 nitrogen is possible under harsh hydrolytic conditions (strong acid or base) but would likely also affect other parts of the molecule. More selective enzymatic cleavage methods have been developed for benzoyl protecting groups, though their applicability to this specific substrate would require experimental validation. nih.gov

tert-Butyl Group: The tert-butyl group is generally robust and unreactive. However, under strongly acidic conditions, de-tert-butylation can occur, leading to the formation of a cation that can be trapped by a nucleophile or eliminated to form isobutylene. nih.govacs.org More recent methods for the deprotection of tert-butyl groups involve the use of radical cations or specific Lewis acids, offering milder reaction conditions. acs.orgorganic-chemistry.org

Ring-Opening and Ring-Contraction/Expansion Reactions of the Diazepane Core

The seven-membered diazepane ring can undergo ring-opening and ring-contraction reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening: The amide bond within the N-acyl-1,4-diazepane structure can be cleaved under strong hydrolytic conditions. More controlled ring-opening reactions have been observed in related systems. For instance, N-acylation of fused azetidine-1,4-diazepine derivatives with methyl chloroformate leads to the opening of the four-membered azetidine (B1206935) ring. mdpi.comnih.gov In another study, the reaction of 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts (derived from DABCO, a related diamine) with nucleophiles resulted in the ring-opening of the bicyclic system to yield piperazine (B1678402) derivatives. rsc.org These examples suggest that activation of one of the nitrogen atoms in the diazepane ring could facilitate nucleophilic attack and subsequent ring cleavage.

Ring-Contraction/Expansion: Ring-contraction of seven-membered rings to six- or five-membered rings is a known transformation in heterocyclic chemistry, often driven by the formation of a more stable ring system. wikipedia.orgyoutube.com For example, photochemical irradiation has been used to induce the ring contraction of saturated heterocycles like piperidines and morpholines. nih.gov While specific examples for this compound are not documented, analogous rearrangements in other azepine systems have been reported. wordpress.com Ring expansion reactions are also known for heterocyclic systems, often proceeding through the formation of bicyclic intermediates. wikipedia.org The synthesis of 1,4-diazepanes can sometimes involve a domino process that includes the in situ generation of an aza-Nazarov reagent followed by cyclization, hinting at the complex rearrangements this ring system can be involved in. nih.gov

Derivatization Reactions for Chemical Library Synthesis and Exploration of Chemical Space

The this compound scaffold is well-suited for the generation of chemical libraries due to the reactive secondary amine at the N4 position. This allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the surrounding chemical space. uol.denih.govnih.gov

The "scaffold decoration" approach is a common strategy in combinatorial chemistry, where a core structure is functionalized with a diverse set of building blocks. uol.de For this compound, the N4 position serves as a key point of diversity. A library of analogs could be synthesized by reacting the core scaffold with a collection of:

Alkyl halides

Acyl chlorides

Sulfonyl chlorides

Isocyanates (to form ureas)

Aldehydes (in reductive amination reactions)

These reactions are generally high-yielding and can be performed in parallel, making the scaffold amenable to high-throughput synthesis. uol.de The resulting library of compounds can then be screened for desired biological activities, allowing for the identification of structure-activity relationships. The 1,4-diazepine framework is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govnih.gov

Investigation of Reaction Mechanisms and Identification of Intermediates

The investigation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental and computational methods.

For reactions at the N4 position, such as alkylation, the mechanism is a straightforward nucleophilic substitution (S_N2) where the lone pair of the N4 nitrogen attacks the electrophilic carbon of the alkylating agent. In the case of reductive amination, the mechanism involves the initial formation of an iminium ion intermediate upon reaction of the amine with an aldehyde, which is then reduced by a hydride source like sodium borohydride.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of synthesis of 1,4-diazepines, including the identification of transition states and the relative stability of intermediates. ijpcbs.com Such computational approaches could be applied to understand the finer details of the reactivity of this compound. For example, DFT calculations could help predict the regioselectivity of electrophilic aromatic substitution on the benzoyl ring or rationalize the barriers for potential ring-opening or contraction pathways.

Experimental techniques for identifying intermediates include spectroscopic methods such as NMR and mass spectrometry, which can be used to characterize transient species, sometimes at low temperatures to increase their lifetime. Isotopic labeling studies can also provide valuable mechanistic insights.

Advanced Research Directions and Future Perspectives for 1,4 Diazepane Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

The synthesis of 1,4-diazepane derivatives often involves multi-step procedures. researchgate.net Future research will likely focus on developing more efficient and versatile synthetic routes to complex derivatives of 1-(4-tert-butylbenzoyl)-1,4-diazepane. One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This strategy could be employed to introduce additional functional groups onto the diazepane ring, leading to libraries of novel compounds with diverse properties.

Another area of development is the use of flow chemistry for the synthesis of these derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automated synthesis. This could be particularly beneficial for the large-scale production of promising drug candidates based on the this compound scaffold.

Furthermore, the development of novel protecting group strategies will be crucial for the selective functionalization of the two nitrogen atoms within the 1,4-diazepane ring. Orthogonal protecting groups would enable the stepwise introduction of different substituents, leading to the synthesis of highly complex and precisely engineered molecules.

Exploration of New Catalytic Systems with Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis and functionalization of heterocyclic compounds, including 1,4-diazepanes. nih.govresearchgate.net Future research will focus on the discovery and application of novel catalytic systems to achieve higher levels of selectivity and efficiency in reactions involving the this compound core.

Of particular interest is the development of enantioselective catalytic methods for the synthesis of chiral 1,4-diazepane derivatives. researchgate.net Chiral diazepanes are of significant interest in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.net The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the synthesis of enantiomerically pure this compound derivatives for biological evaluation.

Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical catalysis. Enzymes could be engineered to catalyze key steps in the synthesis of complex diazepane derivatives with high precision.

| Catalytic Approach | Potential Advantages |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, crucial for pharmacological activity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Photoredox Catalysis | Access to novel reaction pathways and functionalizations under mild conditions. |

| Dual Catalysis | Combination of two different catalytic cycles to achieve transformations not possible with a single catalyst. |

Computational Design of Functional Diazepane Derivatives for Targeted Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. acs.orgnih.gov In the context of this compound, computational methods can be used to design novel derivatives with specific properties and to predict their biological activity or material characteristics.

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets, such as G-protein coupled receptors or enzymes. researchgate.net This information can guide the design of more potent and selective drug candidates. For example, computational screening of virtual libraries of diazepane derivatives could identify promising candidates for further synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can help in understanding the key structural features responsible for the desired activity and in designing new molecules with improved properties.

Integration with Advanced Materials Science and Supramolecular Architectures

The unique structural features of 1,4-diazepane derivatives, including their ability to act as ligands for metal ions and their potential for hydrogen bonding, make them attractive building blocks for the construction of advanced materials and supramolecular assemblies.

The incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with interesting properties, such as porosity, catalytic activity, or sensing capabilities. The bulky tert-butylbenzoyl group could influence the packing of the molecules within the crystal lattice, leading to the formation of novel network structures.

Furthermore, the ability of the diazepane ring to participate in hydrogen bonding interactions can be exploited to create self-assembling supramolecular structures, such as gels, liquid crystals, or nanotubes. These materials could find applications in areas such as drug delivery, tissue engineering, or electronics.

Emerging Applications as Chemical Tools and Probes in Interdisciplinary Research

Beyond their potential as therapeutic agents and materials components, 1,4-diazepane derivatives can also serve as valuable chemical tools and probes for studying biological processes. For instance, fluorescently labeled derivatives of this compound could be synthesized and used to visualize the localization and dynamics of their biological targets within living cells.

Moreover, photoaffinity labeling probes based on the 1,4-diazepane scaffold could be developed to identify the specific proteins that interact with these molecules. This information is crucial for understanding their mechanism of action and for identifying new drug targets.

The versatility of the 1,4-diazepane core also allows for its incorporation into larger molecular constructs, such as bioconjugates or targeted drug delivery systems. By attaching a targeting moiety, such as an antibody or a peptide, to the diazepane derivative, it is possible to direct the molecule to specific cells or tissues in the body, thereby increasing its therapeutic efficacy and reducing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings